3-ethoxy-1,3-dihydro-2H-indol-2-one
Description
3-Ethoxy-1,3-dihydro-2H-indol-2-one is an oxindole derivative characterized by an ethoxy (-OCH₂CH₃) substituent at the 3-position of the indole scaffold. Oxindoles are heterocyclic compounds with a fused benzene and pyrrolidinone ring system, widely studied for their pharmacological relevance. The ethoxy group confers unique electronic and steric properties, influencing reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.2 g/mol |
IUPAC Name |
3-ethoxy-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C10H11NO2/c1-2-13-9-7-5-3-4-6-8(7)11-10(9)12/h3-6,9H,2H2,1H3,(H,11,12) |
InChI Key |
ARXMFPNDKLIILN-UHFFFAOYSA-N |
SMILES |
CCOC1C2=CC=CC=C2NC1=O |
Canonical SMILES |
CCOC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-ethoxy-1,3-dihydro-2H-indol-2-one with structurally related oxindole derivatives, emphasizing substituent effects, synthesis, and biological activity:
Key Research Findings
Schiff base derivatives (e.g., JK3-37) with methylidene substituents exhibit antiviral activity, suggesting that conjugated systems at C3 improve binding to viral targets .
Biological Activity Trends: Antiviral Potential: Compounds with methylidene or anilino substituents (e.g., JK3-37) show EC₅₀ values as low as 4 µg/mL, outperforming reference drugs like Ribavirin (EC₅₀ >20 µg/mL) . Kinase Inhibition: Bulky substituents (e.g., methylidene pyrrole in SU5416) enhance kinase selectivity, whereas smaller groups (e.g., -OCH₃) may reduce off-target effects .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
